molecular formula C14H9Cl2N3O4 B11525207 4-chloro-N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B11525207
M. Wt: 354.1 g/mol
InChI Key: RFNMTAINSPKXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE is an organic compound with significant interest in the field of synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE typically involves the condensation of 4-chlorobenzaldehyde with 2-chloro-4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is essential for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE involves its interaction with various molecular targets. The presence of both chloro and nitro groups allows the compound to participate in a range of chemical reactions, including electrophilic and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-NITROBENZOATE: Similar structure but different stereochemistry.

    2-AMINO-4-CHLOROBENZYL ALCOHOL: Contains similar functional groups but different overall structure.

    4-CHLOROBENZALDEHYDE: A precursor in the synthesis of the compound.

Properties

Molecular Formula

C14H9Cl2N3O4

Molecular Weight

354.1 g/mol

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-1-8(2-4-9)13(17)18-23-14(20)11-6-5-10(19(21)22)7-12(11)16/h1-7H,(H2,17,18)

InChI Key

RFNMTAINSPKXSO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.